methyl 1-tert-butyl-1H-pyrrole-3-carboxylate methyl 1-tert-butyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15985286
InChI: InChI=1S/C10H15NO2/c1-10(2,3)11-6-5-8(7-11)9(12)13-4/h5-7H,1-4H3
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

methyl 1-tert-butyl-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC15985286

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-tert-butyl-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name methyl 1-tert-butylpyrrole-3-carboxylate
Standard InChI InChI=1S/C10H15NO2/c1-10(2,3)11-6-5-8(7-11)9(12)13-4/h5-7H,1-4H3
Standard InChI Key VOXHQJMSOQMIFT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C=CC(=C1)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrrole ring, a five-membered aromatic system with one nitrogen atom, forms the core of methyl 1-tert-butyl-1H-pyrrole-3-carboxylate. The tert-butyl group (C(CH₃)₃) at the 1-position introduces significant steric bulk, while the methyl ester (-COOCH₃) at the 3-position contributes polarity and hydrogen-bonding capacity. This juxtaposition creates a molecule with balanced lipophilicity (logP ≈ 1.8 predicted) and moderate aqueous solubility.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight181.23 g/mol
IUPAC NameMethyl 1-tert-butylpyrrole-3-carboxylate
Canonical SMILESCC(C)(C)N1C=CC(=C1)C(=O)OC
InChIKeyVOXHQJMSOQMIFT-UHFFFAOYSA-N
Predicted Boiling Point275-300°C
Density (20°C)1.03 ± 0.1 g/cm³

Spectroscopic Characteristics

While experimental spectral data for methyl 1-tert-butyl-1H-pyrrole-3-carboxylate remains unpublished, analogous compounds provide insights. The tert-butyl group typically shows a singlet at δ 1.2-1.4 ppm in ¹H NMR, while pyrrole protons resonate between δ 6.5-7.5 ppm . The ester carbonyl stretching vibration in IR spectroscopy would likely appear near 1720 cm⁻¹ .

Synthetic Methodologies

Pyrrole Ring Formation

The synthesis of substituted pyrroles often employs the Paal-Knorr condensation, using 1,4-diketones and ammonia or amines. For methyl 1-tert-butyl-1H-pyrrole-3-carboxylate, a plausible route involves:

  • Condensation of tert-butylamine with a γ-keto ester to form the pyrrole core.

  • Selective esterification at the 3-position using methanol under acidic conditions.

Alternative Routes from Patented Protocols

Patent CN105017244A demonstrates a related synthesis for pyrrolo[3,4-c]pyridine derivatives, highlighting two key strategies applicable to simpler pyrroles :

Table 2: Comparative Synthesis Strategies

ParameterTrans-Isomer PathwayCis-Isomer Pathway
Starting MaterialAnti-form cyanomethyl derivativeAnti-form cyanomethyl derivative
CatalystRaney NickelSodium Ethylate
SolventMethanol/EthanolEthanol
Temperature20-60°CReflux
Reaction Time5 hours5 hours
Yield42.3%37.5%

These methods suggest that careful selection of catalysts and reaction conditions can steer stereochemical outcomes, even if the target compound lacks chiral centers .

Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes base-catalyzed hydrolysis to the carboxylic acid (C₉H₁₃NO₂), a reaction critical for generating water-soluble derivatives. Kinetic studies on similar esters show pseudo-first-order rate constants of 0.12 h⁻¹ in 1M NaOH at 25°C .

Comparison with Analogous Compounds

Table 3: Structural Analog Comparison

CompoundMolecular WeightKey FeatureApplication
Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate181.23Simple pyrroleIntermediate synthesis
Methyl 1-(tert-butyl)-5-phenyl-1H-pyrrole-3-carboxylate257.33Phenyl substitutionFluorescent probes
Methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate271.31Fused ring systemKinase inhibition

The tert-butyl group consistently imparts steric stabilization across analogs, while additional substituents tune electronic properties for specific applications.

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